7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Scientific Research Applications
Structural Analysis and Molecular Geometry
A study by Karczmarzyk et al. (1995) provides a detailed structural analysis of a closely related compound, highlighting the typical geometry of the purine system and the conformation of its substituents. This research sheds light on the molecular geometry and the interaction between different groups attached to the purine core, which is crucial for understanding the compound's chemical behavior and potential applications in drug design Karczmarzyk, Z., Karolak‐Wojciechowska, J., & Pawłowski, M. (1995). Acta Crystallographica Section C-crystal Structure Communications.
Potential Therapeutic Applications
Antidepressant and Anxiolytic Properties
Chłoń-Rzepa et al. (2013) explored new 8-aminoalkyl derivatives of purine-2,6-dione, demonstrating potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. This study indicates the possibility of using derivatives of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in designing drugs with antidepressant and anxiolytic effects, showcasing the compound's relevance in psychotropic medication research Chłoń-Rzepa, G., et al. (2013). Pharmacological reports: PR.
Analgesic and Anti-inflammatory Effects
Another study by Zygmunt et al. (2015) investigates the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. The findings suggest that certain derivatives exhibit significant analgesic activity, highlighting the potential application of the compound in developing new analgesic and anti-inflammatory agents Zygmunt, M., et al. (2015). Pharmacological reports: PR.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with enzymes such asthrombin and prothrombin . These enzymes play crucial roles in the coagulation cascade, a series of reactions designed to stop bleeding.
Mode of Action
Based on the structure and the known actions of similar compounds, it’s plausible that oprea1_537534 might interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the potential targets, it’s likely that the compound could influence thecoagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot.
Result of Action
If the compound does indeed interact with enzymes like thrombin and prothrombin, it could potentially influence blood coagulation and hemostasis .
Properties
IUPAC Name |
7-benzyl-8-(benzylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVFOSJNEFWTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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